molecular formula C16H18N2O B14248056 3-(dimethylamino)-N-(4-methylphenyl)benzamide CAS No. 385843-87-8

3-(dimethylamino)-N-(4-methylphenyl)benzamide

Cat. No.: B14248056
CAS No.: 385843-87-8
M. Wt: 254.33 g/mol
InChI Key: BDKCEAJYSHPNKC-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-(4-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dimethylamino group attached to the benzene ring and a methylphenyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(4-methylphenyl)benzamide typically involves the reaction of 3-(dimethylamino)benzoic acid with 4-methylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent such as dichloromethane at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-(dimethylamino)-N-(4-methylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction cascades and metabolic pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)benzamide: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.

    3-(dimethylamino)benzamide: Lacks the 4-methylphenyl group, affecting its biological activity and applications.

    4-methyl-N-(4-methylphenyl)benzamide: Contains an additional methyl group, influencing its steric and electronic properties.

Uniqueness

3-(dimethylamino)-N-(4-methylphenyl)benzamide is unique due to the presence of both the dimethylamino and 4-methylphenyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

385843-87-8

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

3-(dimethylamino)-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C16H18N2O/c1-12-7-9-14(10-8-12)17-16(19)13-5-4-6-15(11-13)18(2)3/h4-11H,1-3H3,(H,17,19)

InChI Key

BDKCEAJYSHPNKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C

Origin of Product

United States

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